2-(4-Isothiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (p-SCN-Bn-NOTA, CAS: 147597-66-8) is a premium bifunctional chelating agent (BFCA) designed for the stable conjugation of radiometals to primary amine-bearing biomolecules. Featuring a compact 9-membered macrocyclic NOTA core and a reactive isothiocyanate (NCS) handle on a benzyl linker, this compound is engineered to address the critical manufacturing bottleneck of thermal degradation in radiopharmaceutical synthesis. Unlike larger macrocycles, the NOTA cavity is geometrically optimized for smaller radiometals such as Gallium-68 (Ga-68), Copper-64 (Cu-64), and Aluminum-Fluoride-18 (AlF-18). For procurement teams and radiochemists, p-SCN-Bn-NOTA represents the gold-standard precursor for developing clinical radiolabeling kits, enabling rapid, room-temperature metal complexation that preserves the structural integrity of temperature-sensitive antibodies, nanobodies, and peptides [1].
Substituting p-SCN-Bn-NOTA with closely related analogs like p-SCN-Bn-DOTA or NOTA-NHS ester introduces severe process and performance liabilities. While DOTA is a versatile chelator, its larger 12-membered ring creates a high kinetic barrier for metal insertion, typically requiring extended heating (60°C to 95°C) to achieve viable radiochemical yields with Ga-68 or Cu-64; this thermal stress causes irreversible denaturation and aggregation of delicate biological targeting vectors [1]. Conversely, substituting the isothiocyanate (NCS) group with an N-hydroxysuccinimide (NHS) ester accelerates conjugation but drastically reduces aqueous stability. NHS esters hydrolyze rapidly in alkaline conjugation buffers, requiring large molar excesses and leading to poor batch-to-batch reproducibility in GMP environments [2]. By utilizing p-SCN-Bn-NOTA, manufacturers secure both robust aqueous conjugation via the thiourea bond and the ability to radiolabel at room temperature.
The primary procurement driver for p-SCN-Bn-NOTA over DOTA-based alternatives is its superior radiolabeling kinetics with Gallium-68. In head-to-head comparative studies using nanobody conjugates, NOTA achieved a radiochemical purity (RCP) of >98% within 5 minutes at room temperature. In contrast, the p-SCN-Bn-DOTA comparator required heating to 60°C for 15 minutes to achieve similar purity levels [1]. This thermodynamic advantage eliminates the need for heating blocks in automated synthesis modules and prevents the thermal degradation of heat-sensitive biological vectors.
| Evidence Dimension | Ga-68 Radiochemical Purity and Conditions |
| Target Compound Data | >98% RCP at Room Temperature (5 min) |
| Comparator Or Baseline | p-SCN-Bn-DOTA: >98% RCP at 60°C (15 min) |
| Quantified Difference | 100% elimination of heating requirement; 66% reduction in reaction time |
| Conditions | 68Ga labeling of anti-mesothelin sdAb A1-His in 1 M ammonium acetate buffer |
Enables the formulation of room-temperature radiopharmaceutical kits, which is an absolute requirement when working with heat-sensitive antibodies.
For Copper-64 PET imaging, p-SCN-Bn-NOTA demonstrates significantly faster complex formation than standard DOTA derivatives. Quantitative evaluations show that p-SCN-Bn-NOTA achieves >95% radiochemical yield (RCY) with Cu-64 at room temperature within 20 minutes. The DOTA comparator typically requires heating (37°C to 40°C or higher) and longer incubation times to overcome its kinetic inertness, often resulting in lower specific activity when forced to label under mild conditions [1]. The rapid, high-yield complexation of NOTA reduces the required chelator-to-antibody ratio, minimizing the risk of altering the biomolecule's immunoreactivity.
| Evidence Dimension | Cu-64 Radiochemical Yield (RCY) |
| Target Compound Data | >95% RCY at Room Temperature (20 min) |
| Comparator Or Baseline | p-SCN-Bn-DOTA: Requires 37°C - 40°C heating for comparable yields |
| Quantified Difference | Enables complete Cu-64 complexation at 20-25°C without external heating |
| Conditions | Cu-64 radiolabeling of immunoconjugates in acetate buffer (pH 6.0) |
Protects the binding affinity of delicate immunoconjugates during Cu-64 labeling by completely avoiding thermal stress.
p-SCN-Bn-NOTA is structurally essential for the Aluminum-Fluoride-18 (AlF-18) radiolabeling method, a technique that allows 18F to be handled like a radiometal. The NOTA macrocycle provides an optimal pentadentate (N3O3) coordination sphere that tightly binds the Al3+ ion while leaving exactly one coordination site open for the 18F- ion, forming a highly stable complex. DOTA and other larger macrocycles are thermodynamically mismatched for Al3+ and cannot form stable AlF-18 complexes [1]. Consequently, p-SCN-Bn-NOTA is the mandatory precursor class for any pipeline developing AlF-18 based peptide or antibody radiotracers.
| Evidence Dimension | AlF-18 Complexation Viability |
| Target Compound Data | Forms stable AlF-18 complexes (optimal cavity size) |
| Comparator Or Baseline | p-SCN-Bn-DOTA: Negligible AlF-18 binding (cavity too large) |
| Quantified Difference | Binary capability (Viable vs. Non-viable) for AlF-18 labeling |
| Conditions | AlF-18 radiolabeling of peptide conjugates in aqueous buffer |
Dictates the fundamental selection of the chelator for any AlF-18 PET imaging program, as DOTA cannot be physically used for this application.
Ideal for conjugating and labeling monoclonal antibodies, single-domain antibodies (nanobodies), and heat-sensitive peptides with Ga-68 or Cu-64, where the 60°C+ heating required by DOTA would cause irreversible denaturation [1].
The mandatory chelator choice for synthesizing 18F-labeled peptides via the aluminum-fluoride method, leveraging NOTA's specific pentadentate coordination geometry which larger macrocycles cannot replicate [2].
Highly suited for the commercial development of "shake-and-shoot" clinical radiopharmaceutical kits, where the rapid, room-temperature labeling kinetics of NOTA streamline automated synthesis and reduce radiation exposure to operators [3].